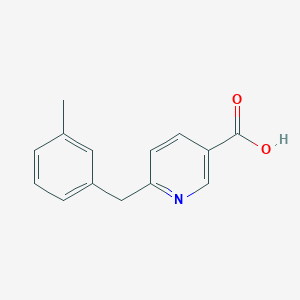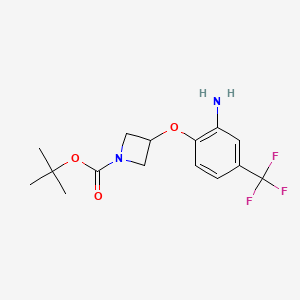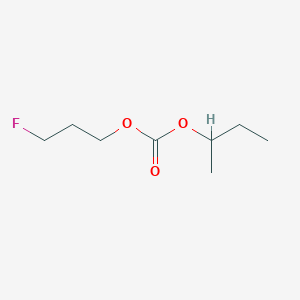
Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate is an organic compound with the molecular formula C₁₁H₂₃N₃O₂. It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of an isobutyl group and an aminoethyl group attached to the piperazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with piperazine as the starting material.
Formation of Intermediate: Piperazine reacts with 2-chloroethylamine to form 4-chloro-N-(2-aminoethyl)piperazine.
Final Product Formation: The intermediate is then reacted with isobutyl chloroformate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions
Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives
科学的研究の応用
Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is utilized in the development of polymers and advanced materials with specific properties.
Biological Studies: It serves as a ligand in biochemical assays and studies involving receptor binding .
作用機序
The mechanism of action of isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The aminoethyl group allows for binding to active sites, while the isobutyl group provides hydrophobic interactions that stabilize the compound-receptor complex. This dual interaction enhances the compound’s efficacy in its intended applications .
類似化合物との比較
Similar Compounds
4-(2-Aminoethyl)-1-boc-piperazine: Similar in structure but with a different protecting group.
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate: Another derivative with a tert-butyl group instead of an isobutyl group .
Uniqueness
Isobutyl 4-(2-aminoethyl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The isobutyl group provides steric hindrance, affecting the compound’s interaction with other molecules, while the aminoethyl group offers versatility in chemical modifications .
特性
分子式 |
C11H23N3O2 |
|---|---|
分子量 |
229.32 g/mol |
IUPAC名 |
2-methylpropyl 4-(2-aminoethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H23N3O2/c1-10(2)9-16-11(15)14-7-5-13(4-3-12)6-8-14/h10H,3-9,12H2,1-2H3 |
InChIキー |
NVFILCVLEDPNOQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC(=O)N1CCN(CC1)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


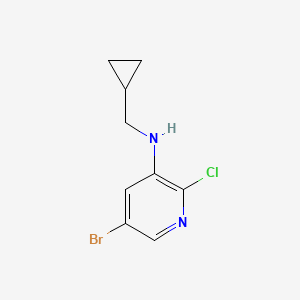
![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)
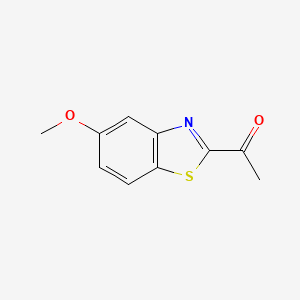
![(E)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B12083086.png)
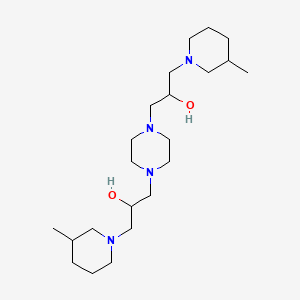
![1-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B12083097.png)
![5-[[5-[[5-[[5-[[5-[[5-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B12083105.png)
![1-Oxaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12083108.png)
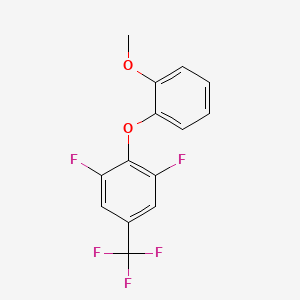
![1-(4,6-Dibromo-3-fluorothieno[2,3-c]thiophen-2-yl)nonan-1-one](/img/structure/B12083121.png)
